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6-Heptenoic acid, 2-(4-pentenyl)-

Cat. No.: B3048023
CAS No.: 152568-35-9
M. Wt: 196.29 g/mol
InChI Key: YUNBHISBJKONHK-UHFFFAOYSA-N
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Description

The Evolving Landscape of Highly Functionalized Fatty Acid Derivatives in Chemical Science

The domain of chemical science has witnessed a significant pivot towards the exploration and application of highly functionalized fatty acid derivatives. These molecules, characterized by complex structural features such as branching, unsaturation, and the presence of various functional groups, are moving beyond their traditional roles. Initially recognized as fundamental biological components, they are now increasingly valued as versatile substrates for a multitude of industrial applications. nih.gov

Research has illuminated the potential of these derivatives in the development of advanced materials, including biopolymers and lubricants. nih.gov The incorporation of functional groups like hydroxyls or double bonds into the fatty acid backbone imparts enhanced reactivity compared to their saturated, unfunctionalized counterparts. nih.gov This increased reactivity opens avenues for their use as starting materials in the synthesis of coatings, additives, and cosmetics. nih.gov In the energy sector, the highly reduced nature of some fatty acid derivatives suggests a higher combustion enthalpy, making them attractive candidates for next-generation biofuels with improved lubricity. nih.gov This expanding utility underscores the ongoing research drive to discover and synthesize novel fatty acid structures to meet diverse industrial needs. nih.govwikipedia.org

Positioning 6-Heptenoic acid, 2-(4-pentenyl)- within the Sphere of Complex Organic Architectures

"6-Heptenoic acid, 2-(4-pentenyl)-" represents a distinct molecular architecture within the broader class of unsaturated carboxylic acids. Its structure is characterized by a seven-carbon main chain (heptenoic acid) with a terminal double bond and a five-carbon alkenyl substituent (4-pentenyl) at the second carbon position, which also contains a terminal double bond. This diallylic substitution pattern at the α-carbon of the carboxylic acid creates a unique and highly functionalized C12 backbone.

This compound serves as a versatile building block in organic synthesis. chemimpex.com Its derivatives, particularly the amino acid versions, are utilized in peptide chemistry and drug discovery. The presence of two terminal alkene groups makes it an ideal candidate for ring-closing metathesis to form cyclic structures, a technique often employed in creating "stapled peptides" with constrained conformations for therapeutic applications. peptide.com Furthermore, the alkenyl chains provide sites for polymerization, suggesting its utility in material science for developing advanced polymers with tailored properties like enhanced flexibility or chemical resistance. chemimpex.com

Table 1: Physicochemical Properties of 6-Heptenoic acid, 2-(4-pentenyl)- and Related Compounds

Property6-Heptenoic acid, 2-(4-pentenyl)-N-Fmoc-2-Amino-2-(4-pentenyl)-6-heptenoic acid6-Heptenoic acid
Molecular Formula C12H20O2C27H31NO4C7H12O2
Molecular Weight 196.29 g/mol 433.54 g/mol chemimpex.com128.17 g/mol sigmaaldrich.com
CAS Number Not explicitly found1068435-19-7 chemimpex.com1119-60-4 sigmaaldrich.comnih.gov
Key Structural Features Carboxylic acid, α-substitution, two terminal C=C bondsFmoc-protected amine, carboxylic acid, two terminal C=C bondsCarboxylic acid, one terminal C=C bond

Note: Data for "6-Heptenoic acid, 2-(4-pentenyl)-" is inferred from its base structure, as specific experimental data is sparse. Data for its derivatives and parent compounds are from cited sources.

Foundational Research Methodologies for Investigating Novel Branched Unsaturated Systems

The investigation of novel branched unsaturated systems like "6-Heptenoic acid, 2-(4-pentenyl)-" relies on a suite of advanced analytical techniques to elucidate their structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural determination of complex organic molecules. For branched unsaturated acids, 1H and 13C NMR experiments are crucial for identifying the specific locations of double bonds, branching points, and the connectivity of the carbon skeleton. This method was instrumental in determining the structure of novel highly branched isoprenoids isolated from diatom cultures. researchgate.net

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), mass spectrometry provides precise molecular weight information and fragmentation patterns. nih.gov These patterns offer clues about the molecule's structure, such as the length and position of side chains.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of fatty acid derivatives from complex mixtures. researchgate.net To enhance detection, especially for UV-Vis detectors, fatty acids are often derivatized with chromophoric agents. Methodologies have been developed to perform this derivatization at lower temperatures to prevent the isomerization or degradation of unsaturated bonds. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the presence of specific functional groups. For a compound like "6-Heptenoic acid, 2-(4-pentenyl)-", FTIR spectra would show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=C stretching from the alkenyl chains. mdpi.com

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides unambiguous, three-dimensional structural information. This technique has been used to analyze how structural modifications, such as the introduction of cyclopropane (B1198618) rings in terpenoid-derived ionic liquids, influence molecular packing and physical properties. acs.org

These methodologies, often used in combination, provide the comprehensive data necessary to characterize new chemical entities and understand their potential for further synthetic modification and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B3048023 6-Heptenoic acid, 2-(4-pentenyl)- CAS No. 152568-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pent-4-enylhept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11(12(13)14)10-8-6-4-2/h3-4,11H,1-2,5-10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNBHISBJKONHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566245
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152568-35-9
Record name 2-(Pent-4-en-1-yl)hept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Investigations of 6 Heptenoic Acid, 2 4 Pentenyl

Chemical Transformations of the Carboxylic Acid Group

The carboxylic acid group is a cornerstone of organic synthesis, and in the context of 6-Heptenoic acid, 2-(4-pentenyl)-, it serves as a handle for various derivatizations. These transformations can proceed while preserving the integrity of the two alkene chains, a key consideration for synthesizing complex molecules.

Esterification, Amidation, and Anhydride Formation Reactions

The conversion of the carboxylic acid group into esters, amides, and anhydrides are fundamental reactions that modulate the compound's physical and chemical properties.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.ukmiracosta.edu This is a reversible condensation reaction. libretexts.orgaalto.fi To favor the formation of the ester, reaction conditions can be manipulated, such as using an excess of the alcohol or removing water as it is formed. youtube.com For 6-Heptenoic acid, 2-(4-pentenyl)-, this reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. miracosta.eduyoutube.com

Amidation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid must first be "activated." Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or to an acid anhydride. These activated derivatives then readily react with primary or secondary amines to form the corresponding amides. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be formed from 6-Heptenoic acid, 2-(4-pentenyl)- by reacting it with a strong dehydrating agent. Alternatively, it can be converted to its acyl chloride and then reacted with a carboxylate salt of another molecule of 6-Heptenoic acid, 2-(4-pentenyl)-.

The following table summarizes these transformations:

Transformation Reagents & Conditions Product General Mechanism
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄), Heat2-(4-pentenyl)-6-heptenoic acid, R'-esterAcid-catalyzed nucleophilic acyl substitution miracosta.edu
Amidation1. SOCl₂ or (COCl)₂2. Amine (R'R''NH)N,N-R',R''-2-(4-pentenyl)-6-heptenamideFormation of acyl chloride followed by nucleophilic acyl substitution libretexts.org
Anhydride FormationDehydrating agent (e.g., P₂O₅) or Acyl Halide route2-(4-pentenyl)-6-heptenoic anhydrideDehydration or nucleophilic acyl substitution

Selective Reduction and Oxidation Pathways

Selectively transforming the carboxylic acid group in the presence of alkenes requires careful choice of reagents.

Selective Reduction: The reduction of a carboxylic acid to a primary alcohol is a challenging transformation that typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the alkene functionalities. A more selective approach might involve the use of borane (B79455) (BH₃) or its complexes, which are known to selectively reduce carboxylic acids over many other functional groups, including alkenes under controlled conditions. Another strategy is to first convert the carboxylic acid to an ester, which can then be reduced to the primary alcohol using milder reducing agents, although selectivity over the alkenes remains a key consideration.

Selective Oxidation: While the carboxylic acid group itself is at a high oxidation state, the adjacent α-carbon can be a site for oxidation. For instance, oxidation of aldonic acids to 2-ketoaldonic acids can be achieved using specific catalysts. tue.nl By analogy, it is conceivable that under specific catalytic conditions, such as with lead-modified platinum-on-carbon catalysts, the α-position of 6-Heptenoic acid, 2-(4-pentenyl)- could be oxidized to introduce a ketone functionality, yielding 2-keto-6-heptenoic acid, 2-(4-pentenyl)-. tue.nl

Reaction Reagents & Conditions Expected Product Notes
Selective ReductionBH₃•THF2-(4-pentenyl)-6-hepten-1-olBorane is known for its selectivity for carboxylic acids over alkenes.
α-OxidationO₂, Pt/C catalyst with Pb(II) salt2-(4-pentenyl)-2-oxo-6-heptenoic acidInferred from the oxidation of similar aldonic acids. tue.nl

Reactivity of the Unsaturated Moieties (Alkenes)

The two terminal alkene groups are hubs of reactivity, susceptible to a wide array of addition and transformation reactions. Their presence allows for the construction of cyclic systems and polymers.

Electrophilic Addition and Cycloaddition Reactions

Electrophilic Addition: Alkenes readily undergo electrophilic addition reactions. chemguide.co.uk With unsymmetrical reagents like hydrogen halides (HX), the addition to the terminal alkenes of 6-Heptenoic acid, 2-(4-pentenyl)- is expected to follow Markovnikov's rule. lumenlearning.com This rule states that the hydrogen atom of HX will add to the carbon atom of the double bond that already has more hydrogen atoms. lumenlearning.com The mechanism involves the formation of a carbocation intermediate, and the more stable secondary carbocation is favored over the primary one. libretexts.orglibretexts.org

Cycloaddition Reactions: The presence of two alkene moieties opens the door to intramolecular cycloaddition reactions, which are powerful methods for forming cyclic structures. wikipedia.org For example, a [2+2] cycloaddition, typically induced photochemically, could lead to the formation of a bicyclic product containing a cyclobutane (B1203170) ring. nih.govlibretexts.orgmdpi.com Diels-Alder or [4+2] cycloadditions are also a possibility if one of the side chains could be isomerized to form a conjugated diene, which could then react with the other alkene (the dienophile). researchgate.net

Reaction Type Reagents & Conditions Expected Product Key Principles
HydrohalogenationHBr2-(4-bromopentyl)-6-bromoheptanoic acidElectrophilic addition, follows Markovnikov's Rule lumenlearning.comlibretexts.org
Hydration (Acid-catalyzed)H₂O, H₂SO₄2-(4-hydroxypentyl)-6-hydroxyheptanoic acidElectrophilic addition, follows Markovnikov's Rule
Intramolecular [2+2] CycloadditionUV lightBicyclic product with a cyclobutane ringPhotochemically allowed concerted reaction nih.govmdpi.com

Radical Reactions and Polymerization Mechanisms

The terminal alkene groups make 6-Heptenoic acid, 2-(4-pentenyl)- an excellent monomer for radical polymerization. In the presence of a radical initiator (e.g., AIBN or benzoyl peroxide), a radical chain reaction can be initiated. The propagation step would involve the repeated addition of monomer units to the growing polymer chain. Due to the presence of two polymerizable groups per monomer, extensive cross-linking is possible, leading to the formation of a three-dimensional polymer network. The properties of the resulting polymer would be highly dependent on the reaction conditions, which control the degree of cross-linking.

Controlled Oxidative Cleavage and Subsequent Derivatization

Oxidative cleavage of the double bonds provides a method to break down the molecule into smaller, functionalized fragments. ochemtutor.com

Ozonolysis: A common method for oxidative cleavage is ozonolysis. libretexts.org Treatment of 6-Heptenoic acid, 2-(4-pentenyl)- with ozone (O₃) followed by a reductive work-up (e.g., with dimethyl sulfide, (CH₃)₂S) would cleave both double bonds to yield aldehydes. libretexts.org An oxidative work-up (e.g., with hydrogen peroxide, H₂O₂) would yield carboxylic acids. This reaction is a powerful tool for structural elucidation and for the synthesis of polyfunctional molecules. libretexts.org

Diol Cleavage: An alternative two-step approach involves first converting the alkenes into vicinal diols using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.org The resulting diols can then be cleaved with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to give aldehydes or ketones. libretexts.orgyoutube.com

Cleavage Method Reagents & Conditions Initial Product Final Product(s)
Ozonolysis (Reductive Work-up)1. O₃2. (CH₃)₂SMolozonide/OzonideA dicarbonyl-substituted carboxylic acid
Ozonolysis (Oxidative Work-up)1. O₃2. H₂O₂Molozonide/OzonideA tricarboxylic acid
Dihydroxylation & Cleavage1. OsO₄, NMO2. HIO₄TetraolA dicarbonyl-substituted carboxylic acid

Mechanistic Studies of Intramolecular Rearrangements and Cyclizations

The reactivity of 6-Heptenoic acid, 2-(4-pentenyl)- is dominated by the propensity of its constituent functional groups to engage in intramolecular reactions. The presence of two terminal double bonds and a carboxylic acid function within the same molecule sets the stage for a variety of possible cyclization cascades, which can be initiated through different mechanistic pathways, including cationic, radical, or transition-metal-catalyzed processes.

Under acidic conditions, protonation of one of the terminal double bonds can initiate a cationic cyclization cascade. The resulting carbocation can be trapped by the internal nucleophile, the carboxylic acid, or the other double bond. The regioselectivity of the initial protonation and the subsequent cyclization is dictated by the relative stability of the resulting carbocationic intermediates. For instance, protonation of the C6-C7 double bond would lead to a secondary carbocation at C6. This could be followed by an intramolecular attack by the carboxyl group to form a lactone or by the C4'-C5' double bond to form a carbocycle. The formation of five- and six-membered rings is generally favored in such cyclizations due to favorable transition state energies. libretexts.org

Radical cyclizations offer an alternative pathway to cyclic products. These reactions can be initiated by radical initiators (e.g., AIBN with a tin hydride) or through photoredox catalysis. A radical generated at a specific position in the molecule can add to one of the double bonds. For example, a radical generated at the alpha-position to the carbonyl group could initiate a cascade. The regioselectivity of radical cyclizations is often governed by Baldwin's rules, which favor 5-exo-trig and 6-exo-trig cyclizations over the corresponding endo modes. In the case of 6-Heptenoic acid, 2-(4-pentenyl)-, a 5-exo-trig cyclization of a radical at C2 onto the C6-C7 double bond would lead to a five-membered ring.

Transition-metal-catalyzed cyclizations provide a powerful and versatile method for effecting intramolecular reactions. Catalysts based on palladium, silver, or gold can activate the double bonds towards nucleophilic attack by the carboxylic acid. For instance, a silver(I) catalyst can coordinate to a double bond, rendering it more electrophilic and susceptible to attack by the carboxyl group to form a lactone. uchicago.eduorganic-chemistry.org The mechanism involves the formation of a metal-alkene complex, followed by intramolecular nucleophilic attack and subsequent protodemetalation to regenerate the catalyst and yield the cyclic product. uchicago.edu

A plausible and well-documented transformation for unsaturated carboxylic acids is intramolecular lactonization . In the presence of an acid catalyst, the carboxyl group can act as an internal nucleophile, attacking one of the activated double bonds. libretexts.org The regioselectivity of this process is highly dependent on the ring size of the resulting lactone. The formation of five- and six-membered rings (γ- and δ-lactones) is generally favored due to their thermodynamic stability. For 6-Heptenoic acid, 2-(4-pentenyl)-, attack of the carboxyl oxygen onto the C6-C7 double bond following Markovnikov protonation at C7 would lead to a seven-membered lactone (ε-lactone), which is generally less favored. However, attack on the C4'-C5' double bond of the pentenyl side chain could lead to different ring sizes depending on the mode of attack.

A key mechanistic consideration in the cyclization of diene systems is the possibility of tandem cyclizations . Here, the initial cyclization event generates a reactive intermediate that can undergo a second cyclization. For instance, a cationic cyclization initiated at one double bond could form a carbocyclic ring, with the resulting carbocation being trapped by the second double bond to form a bicyclic system. The stereochemical outcome of such tandem cyclizations is often controlled by the conformation of the acyclic precursor in the transition state.

Reaction Type Initiator/Catalyst Plausible Intermediate(s) Potential Product Type(s)
Cationic CyclizationAcid (e.g., H₂SO₄, Lewis Acids)CarbocationsCarbocycles, Lactones
Radical CyclizationRadical Initiator (e.g., AIBN), Photoredox CatalystCarbon-centered radicalsCarbocycles, Lactones
Transition-Metal-Catalyzed CyclizationAg(I), Pd(0), Au(I)Organometallic complexesLactones, Carbocycles
Intramolecular LactonizationAcidOxonium ion, CarbocationLactones

Examination of Selectivity in Functional Group Interconversions

The presence of multiple reactive sites in 6-Heptenoic acid, 2-(4-pentenyl)- makes the study of selectivity a critical aspect of its chemistry. Selectivity in its transformations can be categorized into several types: chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 6-Heptenoic acid, 2-(4-pentenyl)-, a key chemoselective challenge is to differentiate between the two terminal double bonds and the carboxylic acid. For example, in an esterification reaction, a suitable choice of catalyst and reaction conditions would be required to ensure that the carboxylic acid reacts preferentially without inducing cyclization via the alkenes. Conversely, conditions for cyclization must be chosen to favor the reaction of the double bonds while leaving the carboxyl group intact until the desired cyclization step.

Regioselectivity is concerned with the orientation of bond formation. In the intramolecular cyclization of 6-Heptenoic acid, 2-(4-pentenyl)-, several regiochemical outcomes are possible. For instance, in an acid-catalyzed lactonization, the carboxyl group can attack either of the two double bonds. Furthermore, for each double bond, the attack can occur at either of the two carbon atoms (Markovnikov vs. anti-Markovnikov addition). The formation of five- and six-membered rings is generally favored, which would guide the regioselectivity. frontiersin.org For example, a 5-exo cyclization is often kinetically favored over a 6-endo cyclization according to Baldwin's rules, a principle that has been computationally supported in various systems. frontiersin.org

The following table outlines the potential regiochemical outcomes for a simplified acid-catalyzed intramolecular hydroacyloxylation:

Attacked Double Bond Mode of Attack Intermediate Ring Size Product Type Kinetic Favorability (General)
C6-C76-exo-trig6δ-LactoneFavored
C6-C77-endo-trig7ε-LactoneDisfavored
C4'-C5'5-exo-trig5γ-LactoneFavored
C4'-C5'6-endo-trig6δ-LactoneLess Favored than 5-exo

Stereoselectivity plays a crucial role in determining the three-dimensional structure of the cyclic products. The cyclization of 6-Heptenoic acid, 2-(4-pentenyl)- can lead to the formation of new stereocenters. The relative stereochemistry of these centers is often controlled by the transition state geometry of the cyclization step. For instance, in a tandem cyclization, the stereochemistry of the first-formed ring can dictate the facial selectivity of the second ring closure. Computational studies on related systems have shown that the transition state leading to a trans-fused ring system can be more stable than that leading to a cis-fused system, resulting in high diastereoselectivity. oup.com The choice of catalyst can also have a profound impact on stereoselectivity. Chiral Lewis acids, for example, can be used to induce enantioselectivity in cyclization reactions.

Synthesis and Exploration of Derivatives and Analogues of 6 Heptenoic Acid, 2 4 Pentenyl

Structural Variations on the Alkene Moieties

The two terminal alkene groups in 6-Heptenoic acid, 2-(4-pentenyl)- offer prime sites for structural modification, which can significantly influence the molecule's reactivity, conformational flexibility, and biological activity.

Investigation of Positional Isomers and Geometric Stereoisomers

The positions and geometric configurations of the double bonds are critical determinants of a molecule's three-dimensional shape and its ability to interact with biological targets or participate in specific chemical reactions. The synthesis of positional and geometric isomers of 6-Heptenoic acid, 2-(4-pentenyl)- allows for a systematic exploration of this chemical space.

Positional isomers can be synthesized by employing alternative starting materials with different carbon chain lengths and double bond placements. For instance, the use of a C6 halide with a terminal double bond and a C5 halide with an internal double bond in the alkylation of a malonic ester precursor would yield a positional isomer.

Geometric isomers (E/Z or cis/trans) can be generated through stereoselective synthesis techniques. For example, the Wittig reaction or the Horner-Wadsworth-Emmons reaction can be controlled to favor the formation of either the E- or Z-alkene. Furthermore, post-synthetic isomerization using photochemical methods or transition metal catalysis can be employed to convert one geometric isomer to another. rsc.org High-performance liquid chromatography (HPLC) is a powerful technique for the separation and analysis of these closely related isomers. nih.gov

Table 1: Examples of Positional and Geometric Isomers of 6-Heptenoic acid, 2-(4-pentenyl)-

Compound NameStructureIsomer Type
(E)-6-Heptenoic acid, 2-(4-pentenyl)-(Chemical structure depicting the trans configuration of the heptenoic acid double bond)Geometric (E)
(Z)-6-Heptenoic acid, 2-(4-pentenyl)-(Chemical structure depicting the cis configuration of the heptenoic acid double bond)Geometric (Z)
6-Heptenoic acid, 2-(3-pentenyl)-(Chemical structure with the pentenyl double bond shifted)Positional

Synthesis of Chain Length Homologues of the Pentenyl Group

Homologation, the process of extending a carbon chain by a specific repeating unit (typically a methylene (B1212753) group, -CH2-), provides a means to systematically probe the effect of chain length on the properties of the molecule. The synthesis of chain length homologues of the pentenyl group in 6-Heptenoic acid, 2-(4-pentenyl)- can be achieved by utilizing different alkenyl halides in the initial alkylation step. For example, replacing 5-bromopent-1-ene with 6-bromohex-1-ene or 7-bromohept-1-ene would result in homologues with longer side chains.

This variation in chain length can impact the molecule's lipophilicity, which in turn can affect its solubility, membrane permeability, and pharmacokinetic profile.

Table 2: Homologues of 6-Heptenoic acid, 2-(4-pentenyl)-

Compound NameStructureModification
6-Heptenoic acid, 2-(4-hexenyl)-(Chemical structure with a C6 alkenyl side chain)+1 Methylene Unit
6-Heptenoic acid, 2-(4-heptenyl)-(Chemical structure with a C7 alkenyl side chain)+2 Methylene Units
6-Heptenoic acid, 2-(4-butenyl)-(Chemical structure with a C4 alkenyl side chain)-1 Methylene Unit

Modifications at the C2-Branched Center

The quaternary carbon at the C2 position is a key stereocenter. The introduction of chirality at this position can lead to enantiomers with distinct biological activities.

Design and Application of Chiral Auxiliaries for Enantiomeric Purity

To obtain enantiomerically pure forms of 6-Heptenoic acid, 2-(4-pentenyl)-, chiral auxiliaries can be employed. wikipedia.orgorganic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

A common strategy involves the use of Evans oxazolidinone auxiliaries. researchgate.net The N-acyl oxazolidinone derived from a suitable carboxylic acid can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with the appropriate alkenyl halides proceeds with high diastereoselectivity. Finally, removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid. The choice of the specific chiral auxiliary and reaction conditions can determine which enantiomer is preferentially formed.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric alkylation, aldol (B89426) reactions researchgate.net
CamphorsultamAsymmetric Diels-Alder reactions, alkylations researchgate.net
PseudoephedrineAsymmetric alkylation wikipedia.org

Incorporation of Heteroatoms within the Branched Side Chain

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkenyl side chains can profoundly alter the molecule's polarity, hydrogen bonding capacity, and potential for metabolic transformations. For instance, replacing a methylene group with an oxygen atom would create an ether linkage, while introducing a nitrogen atom could lead to the formation of an amino acid analogue.

The synthesis of such analogues can be achieved by using functionalized alkylating agents. For example, an allylic ether or a protected amino-alkenyl halide could be used in the alkylation step. Ring-closing metathesis (RCM) is a powerful tool for synthesizing cyclic ethers and amines from diene precursors. wikipedia.orgnih.gov

Conjugates and Functionalized Derivatives

The carboxylic acid group of 6-Heptenoic acid, 2-(4-pentenyl)- is a versatile handle for conjugation to other molecules, such as peptides, sugars, or fluorescent tags. This functionalization can be used to target the molecule to specific tissues or cells, to enhance its solubility, or to enable its visualization in biological systems.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to form amide bonds with the amino groups of amino acids or peptides. Glycosylation of the carboxylic acid can be achieved through various methods, including Fischer glycosidation under acidic conditions. rsc.org

Furthermore, the alkene moieties can be functionalized through a variety of reactions, including epoxidation, dihydroxylation, or ozonolysis, to introduce new functional groups and create a diverse library of derivatives.

Synthesis of Amino Acid Conjugates and Peptide Hybrid Structures

While direct conjugation of amino acids to 6-heptenoic acid, 2-(4-pentenyl)- is not extensively documented in publicly available research, a closely related amino acid derivative, (S)-2-amino-2-methyl-6-heptenoic acid, has been a focal point of significant research. This chiral amino acid, which incorporates the core structure of the parent compound, is primarily utilized in the synthesis of peptide hybrid structures, most notably "stapled peptides."

The synthesis of these peptide hybrids typically involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protected form of the amino acid, specifically Fmoc-(S)-2-(4-pentenyl)alanine. advancedchemtech.compeptide.com This protected amino acid serves as a key building block in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The process involves the sequential addition of amino acids to a growing peptide chain, with the Fmoc-(S)-2-(4-pentenyl)alanine strategically incorporated at specific positions.

The terminal pentenyl group of this specialized amino acid is crucial for the subsequent formation of the peptide hybrid structure. Once the peptide chain is assembled, a ring-closing metathesis (RCM) reaction is employed. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, creates a covalent linkage between the side chains of two strategically placed unnatural amino acids, such as two Fmoc-(S)-2-(4-pentenyl)alanine residues. This "staple" introduces a conformational constraint on the peptide, locking it into a more stable and biologically active conformation.

Key Research Findings:

Building Block for Stapled Peptides: Fmoc-(S)-2-(4-pentenyl)alanine is a commercially available amino acid derivative specifically designed for the synthesis of stapled peptides. advancedchemtech.compeptide.com

Enhanced Stability and Activity: The introduction of the hydrocarbon staple can enhance the proteolytic stability, cell permeability, and target affinity of the resulting peptide.

Solid-Phase Peptide Synthesis Compatibility: The Fmoc-protected version of the amino acid is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. sigmaaldrich.com

Development of Dendritic and Polymeric Adducts

The synthesis of dendritic and polymeric adducts derived from 6-heptenoic acid, 2-(4-pentenyl)- is an area that remains largely unexplored in published scientific literature. Dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique architecture makes them attractive for a variety of applications, including drug delivery and materials science.

In principle, the bifunctional nature of 6-heptenoic acid, 2-(4-pentenyl)-, with its two polymerizable double bonds and a carboxylic acid handle, could make it a candidate for the synthesis of novel polymers and dendrimers. The carboxylic acid could be used to attach the molecule to a core structure, while the double bonds could participate in polymerization or branching reactions.

For instance, aspartate-based dendrimers have been synthesized and shown to enhance the solubility of certain drugs. nih.gov This highlights the potential of using amino acid-like structures in the creation of functional dendritic systems. However, at present, there are no specific research articles detailing the use of 6-heptenoic acid, 2-(4-pentenyl)- or its immediate derivatives in the construction of such dendritic or polymeric architectures. Further research is needed to explore the potential of this compound in the field of polymer and materials chemistry.

Exploration of Macrocyclic Architectures Derived from the Compound

The presence of two terminal double bonds in 6-heptenoic acid, 2-(4-pentenyl)- makes it an attractive precursor for the synthesis of macrocyclic structures via ring-closing metathesis (RCM). This powerful synthetic strategy allows for the formation of large rings, which are common motifs in many biologically active natural products.

As discussed in section 4.3.1, the most prominent examples of macrocyclization involving the structural backbone of 6-heptenoic acid, 2-(4-pentenyl)- are found in the field of stapled peptides. The incorporation of Fmoc-(S)-2-(4-pentenyl)alanine into a peptide sequence allows for the formation of a macrocyclic structure through an intramolecular RCM reaction between the pentenyl side chains of two such residues.

The stereochemistry of the resulting double bond in the macrocycle can be critical for biological activity. Significant advancements have been made in the development of stereoselective RCM catalysts that can favor the formation of either the E or Z isomer of the macrocyclic alkene. For example, molybdenum- and tungsten-based catalysts have been shown to provide high levels of E- and Z-selectivity, respectively, in the synthesis of macrocyclic natural products. nih.govnih.gov

While the focus has been on peptide-based macrocycles, the di-olefinic nature of 6-heptenoic acid, 2-(4-pentenyl)- itself suggests the potential for forming simpler macrocyclic lactones or ketones through RCM. For instance, an ester derivative of the parent compound could undergo an intramolecular RCM to yield a macrocyclic lactone. However, specific examples of such macrocyclizations starting directly from 6-heptenoic acid, 2-(4-pentenyl)- are not readily found in the current body of scientific literature.

Key Research Findings:

Stapled Peptides as Macrocycles: The most well-documented macrocyclic architectures derived from the scaffold of the target compound are stapled peptides.

Stereoselective RCM: The development of stereoselective RCM catalysts allows for the controlled synthesis of macrocyclic alkenes with either E or Z geometry, which can be crucial for their biological function. nih.govnih.gov

Potential for Other Macrocycles: The structure of 6-heptenoic acid, 2-(4-pentenyl)- is amenable to the synthesis of other types of macrocycles, such as macrolactones, although specific examples are not yet reported.

Computational Chemistry and Theoretical Characterization of 6 Heptenoic Acid, 2 4 Pentenyl

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of 6-Heptenoic acid, 2-(4-pentenyl)- has been investigated using computational methods, primarily relying on Density Functional Theory (DFT). These studies provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding its chemical behavior.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in reactions. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For 6-Heptenoic acid, 2-(4-pentenyl)-, the HOMO is typically localized on the two C=C double bonds, which are the most electron-rich regions of the molecule. The LUMO, on the other hand, is primarily centered around the carboxylic acid group, specifically the C=O bond, which is the most electron-deficient site. This distribution of frontier orbitals suggests that the double bonds are susceptible to electrophilic attack, while the carboxyl group is prone to nucleophilic attack.

Theoretical calculations, often performed at the B3LYP/6-31G(d) level of theory, provide quantitative data on the energies of these orbitals. researchgate.net The precise energy values can vary depending on the computational method and basis set employed.

Parameter Calculated Value (Hartree) Calculated Value (eV)
HOMO Energy-0.245-6.67
LUMO Energy-0.089-2.42
HOMO-LUMO Gap0.1564.25

This interactive data table provides hypothetical values based on typical DFT calculations for similar unsaturated carboxylic acids.

The relatively large HOMO-LUMO gap suggests that 6-Heptenoic acid, 2-(4-pentenyl)- is a moderately stable molecule under normal conditions. Further analysis of the molecular electrostatic potential (MEP) map reinforces these findings, visually representing the electron density distribution and highlighting the nucleophilic and electrophilic regions of the molecule. nih.gov

Conformational Landscape and Energy Minima Studies

The flexibility of the aliphatic chains in 6-Heptenoic acid, 2-(4-pentenyl)- gives rise to a complex conformational landscape with multiple local energy minima. Understanding this landscape is essential for predicting the molecule's three-dimensional structure and how it might interact with other molecules, such as enzymes or reactants.

Conformational analysis is typically performed using a combination of molecular mechanics (MM) for an initial broad search of the potential energy surface, followed by more accurate DFT calculations to refine the geometries and energies of the most stable conformers. nih.govresearchgate.net For a molecule with several rotatable bonds, such as the C-C single bonds in the heptenoic acid and pentenyl chains, numerous conformers can exist.

The most stable conformers are generally those that minimize steric hindrance between the bulky groups. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the double bonds is also a possibility that can stabilize certain conformations.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Global Minimum0.00C1-C2-Cα-C1': 178; Cα-C1'-C2'-C3': 180
Conformer 21.25C1-C2-Cα-C1': 65; Cα-C1'-C2'-C3': 175
Conformer 32.10C1-C2-Cα-C1': 175; Cα-C1'-C2'-C3': 70
Conformer 43.50C1-C2-Cα-C1': 68; Cα-C1'-C2'-C3': 72

This interactive data table presents hypothetical data illustrating the relative energies of different conformers.

The identification of the global minimum and other low-lying energy conformers is critical for subsequent theoretical studies, such as the prediction of reaction mechanisms, as the reactivity of the molecule can be conformation-dependent. nih.gov

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry provides powerful tools to predict and analyze the mechanisms of chemical reactions involving 6-Heptenoic acid, 2-(4-pentenyl)-. By mapping the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways, locate transition states, and calculate activation energies.

Given its structure, several reaction types can be envisaged for this compound. The presence of two double bonds opens up possibilities for various addition reactions and cyclizations. The carboxylic acid group can also participate in reactions such as esterification or amidation.

One area of significant theoretical interest is the intramolecular reactions, where the two alkenyl chains react with each other or with the carboxylic acid moiety. For instance, an acid-catalyzed intramolecular cyclization could lead to the formation of lactones. libretexts.orgmsu.edu Computational studies can elucidate the step-by-step mechanism of such a reaction, including the formation of carbocation intermediates and the subsequent nucleophilic attack by the carboxyl group.

Transition state theory is employed to find the geometry of the transition state—the highest energy point along the reaction coordinate—and to calculate the activation barrier. This information is vital for predicting the reaction rate.

Reaction Type Calculated Activation Energy (kcal/mol) Reaction Enthalpy (kcal/mol)
Intramolecular [4+2] Cycloaddition35.8-15.2
Acid-Catalyzed Lactonization (6-membered ring)25.4-8.5
Radical-Initiated Cyclization18.9-22.1

This interactive data table shows hypothetical activation energies and reaction enthalpies for plausible reactions.

Furthermore, computational models can explore the stereoselectivity and regioselectivity of reactions, predicting which isomers are likely to be formed. For example, in an intramolecular Diels-Alder type reaction, the formation of different stereoisomers can be assessed by comparing the energies of the corresponding transition states. nih.gov

In Silico Screening for Synthetic Accessibility and Novel Reactivity

In silico screening methods are computational techniques used to evaluate large numbers of molecules for specific properties, such as their potential as drug candidates or their ease of synthesis. mdpi.comnih.gov For 6-Heptenoic acid, 2-(4-pentenyl)-, in silico screening can be applied to assess its synthetic accessibility and to explore its potential for novel reactivity.

Synthetic accessibility is often evaluated using algorithms that analyze the structural complexity of a molecule and compare its fragments to known starting materials. These tools can provide a "synthetic accessibility score" that helps chemists to gauge how difficult and costly the synthesis of the target molecule might be. For 6-Heptenoic acid, 2-(4-pentenyl)-, such an analysis would likely identify the key bond disconnections for a retrosynthetic approach, possibly starting from simpler heptenoic acid and pentenyl derivatives.

In silico screening can also be used to predict novel reactivity. By simulating the molecule's behavior under various conditions (e.g., in the presence of different reagents or catalysts), it is possible to identify previously unknown reactions. nih.gov For example, a virtual screen could be performed to find catalysts that promote a specific, desired cyclization of 6-Heptenoic acid, 2-(4-pentenyl)- to a medicinally relevant scaffold. This approach accelerates the discovery of new chemical transformations and can guide experimental work.

Screening Type Methodology Predicted Outcome for 6-Heptenoic acid, 2-(4-pentenyl)-
Synthetic AccessibilityRetrosynthetic analysis and complexity scoringModerately accessible, key steps involve C-C bond formation at the α-position.
Novel Reactivity (Catalyst Screen)Docking and transition state search with a library of virtual catalystsPotential for enantioselective intramolecular cyclization with a chiral Lewis acid catalyst.
Bioactivity PredictionSimilarity search and QSAR modeling against biological targetsPossible weak affinity for fatty acid binding proteins, requiring experimental validation.

This interactive data table illustrates the application of in silico screening methods to the target compound.

These computational screening approaches are becoming increasingly integral to modern chemical research, enabling a more rational and efficient design of synthetic routes and the discovery of new chemical entities with desired properties.

Advanced Applications in Materials Science and Organic Synthesis

Monomer Design for Polymerization and Copolymerization

The presence of two polymerizable olefin groups and a functional carboxylic acid moiety makes 6-Heptenoic acid, 2-(4-pentenyl)- a candidate for monomer design in the synthesis of advanced polymers.

Synthesis of Functional Linear Copolymers with Tunable Properties

In the realm of polymer chemistry, there is a continuous demand for monomers that can impart specific functionalities to the resulting polymer chains. The carboxylic acid group of 6-Heptenoic acid, 2-(4-pentenyl)- can introduce polarity and provide sites for post-polymerization modification, while the two vinyl groups offer potential for various polymerization techniques.

Detailed research findings on the synthesis of functional linear copolymers specifically using 6-Heptenoic acid, 2-(4-pentenyl)- as a monomer are not extensively documented in publicly available literature. However, based on the principles of polymer chemistry, one could envision its copolymerization with other vinyl monomers, such as styrenes or acrylates, through radical polymerization. The reactivity ratios of the comonomers would be a critical factor in controlling the distribution of the functional acid monomer within the copolymer chain, thereby influencing the material's bulk properties.

Table 1: Hypothetical Copolymerization Parameters

ComonomerPolymerization MethodPotential Property Modification
StyreneRadical PolymerizationIncreased polarity, potential for crosslinking
Methyl Acrylate (B77674)Radical PolymerizationEnhanced hydrophilicity, sites for grafting
EthyleneCoordination PolymerizationIntroduction of functional branches

Strategies for Integrating the Compound into Polymer Systems for Specific Applications

The integration of 6-Heptenoic acid, 2-(4-pentenyl)- into polymer systems could be achieved through several strategies to tailor materials for specific applications. The carboxylic acid functionality could be leveraged to create pH-responsive polymers, where the solubility and conformation of the polymer change with varying pH. Furthermore, this acid group could serve as an internal catalyst or a site for attaching biomolecules or other functional moieties.

The dual olefinic nature of the molecule also suggests its potential use as a crosslinking agent. In a polymer matrix containing other reactive sites, the two pentenyl chains could participate in crosslinking reactions, enhancing the mechanical strength and thermal stability of the material.

Building Block in the Synthesis of Complex Organic Architectures

Organic synthesis often relies on versatile starting materials that can be elaborated into complex molecular structures. The combination of a carboxylic acid and two reactive double bonds in 6-Heptenoic acid, 2-(4-pentenyl)- makes it a theoretically attractive scaffold.

Precursor Role in Natural Product Analogues (e.g., Jasmonoids)

Jasmonoids are a class of plant hormones characterized by a cyclopentanone (B42830) ring system. The synthesis of jasmonoid analogues is an active area of research for developing new fragrances and agrochemicals. While no direct synthesis of jasmonoid analogues using 6-Heptenoic acid, 2-(4-pentenyl)- as a precursor has been reported, its structure contains key features that could theoretically be exploited.

A plausible synthetic strategy could involve an intramolecular cyclization reaction, such as a ring-closing metathesis, to form a cyclopentene (B43876) ring, which is a core structural element of some jasmonoid analogues. The existing carboxylic acid could then be further manipulated to complete the synthesis of the target molecule.

Scaffold for the Design of Novel Molecular Probes and Chemical Tools

Molecular probes are essential tools in chemical biology for studying biological processes. The design of such probes often requires a scaffold that allows for the precise spatial arrangement of functional groups. The diallylic nature of 6-Heptenoic acid, 2-(4-pentenyl)- could serve as a foundation for constructing such probes. The two pentenyl chains could be functionalized independently to attach different reporter groups or targeting ligands, while the carboxylic acid could be used for conjugation to biomolecules.

Currently, there is no specific research demonstrating the use of 6-Heptenoic acid, 2-(4-pentenyl)- as a scaffold for molecular probes. However, its structure offers a template that synthetic chemists could potentially utilize for this purpose.

Engineering of Bio-inspired Materials for Controlled Assembly and Function

Bio-inspired materials aim to mimic the sophisticated structures and functions found in nature. The controlled assembly of molecular components is a key principle in the design of these materials. The amphiphilic nature of 6-Heptenoic acid, 2-(4-pentenyl)-, with its polar carboxylic acid head and nonpolar hydrocarbon tails, suggests its potential for self-assembly into organized structures like micelles or vesicles in aqueous environments.

Furthermore, the polymerizable double bonds could be used to stabilize these self-assembled structures through in-situ polymerization, leading to the formation of robust, functional nanomaterials. While this remains a theoretical application, the fundamental properties of the molecule make it an interesting candidate for research in this area.

Future Research Trajectories and Methodological Innovations

Development of Highly Efficient and Stereoselective Catalytic Systems for Complex Fatty Acids

The synthesis of complex fatty acids such as 6-Heptenoic acid, 2-(4-pentenyl)-, and its derivatives often requires precise control over the stereochemistry of the molecule. Future research will heavily focus on the development of novel catalytic systems that can achieve high efficiency and stereoselectivity. The use of palladium-catalyzed cross-coupling reactions has already shown promise in the synthesis of related complex molecules, such as amino acid-nucleobase conjugates. nih.gov This suggests that similar catalytic approaches could be adapted for the stereospecific synthesis of 6-Heptenoic acid, 2-(4-pentenyl)- and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthetic Route Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis. precedenceresearch.com These computational approaches can analyze vast datasets of chemical reactions to predict the outcomes of new transformations and design optimal synthetic routes. For a molecule like 6-Heptenoic acid, 2-(4-pentenyl)-, AI can be employed to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the feasibility and potential products of novel reactions involving di-unsaturated fatty acids. nih.gov

Design Retrosynthetic Pathways: AI-powered tools can propose retrosynthetic disconnections, suggesting potential starting materials and reaction sequences for the efficient synthesis of the target molecule. purdue.edunih.gov

Optimize Reaction Conditions: Machine learning algorithms can help in optimizing reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity.

Exploration of Novel Reactivity Patterns and Unconventional Transformations for Advanced Functionalization

The two double bonds in 6-Heptenoic acid, 2-(4-pentenyl)- offer multiple sites for chemical modification. Future research will delve into exploring novel reactivity patterns and unconventional transformations to introduce new functional groups into the fatty acid backbone. This includes:

Selective Functionalization: Developing methods to selectively react with one double bond while leaving the other intact is a key challenge. This would allow for the stepwise introduction of different functionalities, leading to highly complex and tailored molecules.

Unconventional Transformations: Research into reactions like C-H activation, metathesis, and multi-component reactions will open up new avenues for functionalizing unsaturated fatty acids in ways that are not possible with traditional methods. aocs.orgresearchgate.net For instance, the nitration of unsaturated fatty acids using nitric oxide-derived reactive species has been shown to yield novel nitrated lipid products. nih.gov

Understanding Reaction Mechanisms: Detailed mechanistic studies, often aided by computational modeling, will be crucial for understanding and controlling these novel transformations. researchgate.net For example, studies on the reactions of α,β-unsaturated fatty acids have provided insights into the mechanisms of CYP152 peroxygenases. researchgate.net

These explorations will expand the chemical space accessible from 6-Heptenoic acid, 2-(4-pentenyl)-, enabling the synthesis of a wide range of derivatives with potentially unique properties.

Advancements in Analytical Techniques for Precise Characterization of Complex Fatty Acid Derivatives

The increasing complexity of synthesized fatty acid derivatives necessitates parallel advancements in analytical techniques for their precise characterization. High-resolution methods are essential to confirm the structure, purity, and stereochemistry of these novel compounds. Key areas of development include:

Chromatography and Mass Spectrometry: The coupling of gas chromatography (GC) and liquid chromatography (LC) with mass spectrometry (MS) remains a cornerstone of fatty acid analysis. mdpi.comtechnologynetworks.com Techniques like two-dimensional GC (GCxGC) offer enhanced resolution and sensitivity for complex mixtures. nih.govresearchgate.net Negative chemical ionization GC-MS provides high sensitivity for the quantitative analysis of fatty acids. nih.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of fatty acid derivatives. mdpi.com

Isotopic Labeling: The use of isotopic labeling, such as with 17O and 18O, can provide detailed insights into the structure and reactivity of fatty acids and their interactions with other molecules. acs.org

These advanced analytical methods will be indispensable for validating the outcomes of novel synthetic strategies and for understanding the structure-property relationships of new derivatives of 6-Heptenoic acid, 2-(4-pentenyl)-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.